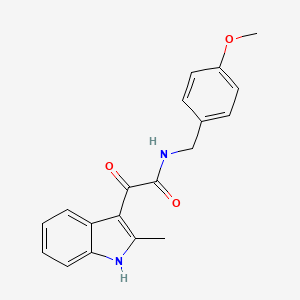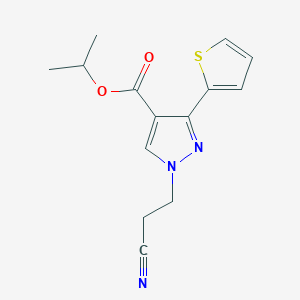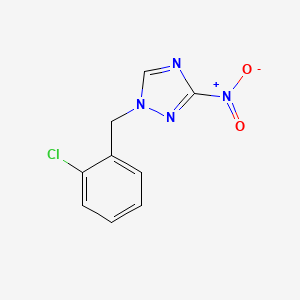
N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide" likely shares characteristics with analogs studied for various biological and chemical properties, including potential therapeutic uses. The interest in such compounds often revolves around their synthesis, molecular structure, and functional analysis in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, starting from basic aromatic amines or acids and proceeding through condensation, alkylation, or acylation reactions. For example, the synthesis of a related 5-HT2A antagonist involved a three-step process with an overall yield of 46% (Prabhakaran et al., 2006). Another example involves the synthesis of thiazolo[4,3-b]-1,3,4-oxadiazol derivatives, showcasing typical reactions used in synthesizing complex acetamide compounds (Siddiqui et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds like "this compound" is often determined using techniques like NMR, X-ray crystallography, and computational modeling. These studies reveal the arrangement of atoms, molecular geometry, and potential reactive sites, crucial for understanding the compound's chemical behavior and interactions (Baranova et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes participation in various reactions, such as oxidation, reduction, and nucleophilic substitution, depending on the functional groups present. For instance, oxidation reactions can significantly alter the compound's functionality and potential biological activity, as seen in studies on N-[(8R)-2-methoxy-5,6,7,8,9,10-hexahydro-6,9-methanocyclohepta[b]indol-8-yl]acetamide (Baranova et al., 2012).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-17(15-5-3-4-6-16(15)21-12)18(22)19(23)20-11-13-7-9-14(24-2)10-8-13/h3-10,21H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBJOXMSSKLGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5605387.png)

![N'-benzylidene-2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]acetohydrazide](/img/structure/B5605418.png)
![1-(2-ethoxyethyl)-5-[(4-methyl-1,4-diazepan-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5605419.png)
![N-1,3-benzodioxol-5-yl-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5605420.png)
![N-2-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5605421.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5605424.png)

![N-[2-(4-fluorophenyl)ethyl]-1-(trans-4-hydroxycyclohexyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5605443.png)
![6-({[(1-phenyl-1H-tetrazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5605454.png)
![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5605464.png)
![1-(4-cyclopropyl-5-{1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5605477.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5605481.png)
![N-(2,2-difluoroethyl)-4-{[3-(hydroxymethyl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5605483.png)